(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene ring system.
Chlorination: Introduction of the chlorine atom at the 6th position of the naphthalene ring.
Methylation: Addition of a methyl group at the 7th position.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the ring system.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its similar compounds.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1S)-6-chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
XZEDTCIEXAJWOE-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2N)C=C1Cl |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1Cl |
Origin of Product |
United States |
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